3-Fluoro-8-iodonaphthalen-1-amine

Mass spectrometry LC‑MS GC‑MS

3-Fluoro-8-iodonaphthalen-1-amine (CAS 2387599-11-1) is a halogenated 1‑aminonaphthalene derivative carrying an iodine atom at the peri‑position (C‑8) and a fluorine atom at the meta‑position (C‑3) relative to the amine. Its molecular formula is C₁₀H₇FIN with a molecular weight of 287.07 g mol⁻¹ and an exact mass of 286.9607 Da.

Molecular Formula C10H7FIN
Molecular Weight 287.07 g/mol
Cat. No. B12842941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-8-iodonaphthalen-1-amine
Molecular FormulaC10H7FIN
Molecular Weight287.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)I)N)F
InChIInChI=1S/C10H7FIN/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H,13H2
InChIKeyXRLWXFIXNHUBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-8-iodonaphthalen-1-amine: Core Analytical & Structural Baseline for Procurement of a Dual-Halogen Naphthylamine Building Block


3-Fluoro-8-iodonaphthalen-1-amine (CAS 2387599-11-1) is a halogenated 1‑aminonaphthalene derivative carrying an iodine atom at the peri‑position (C‑8) and a fluorine atom at the meta‑position (C‑3) relative to the amine . Its molecular formula is C₁₀H₇FIN with a molecular weight of 287.07 g mol⁻¹ and an exact mass of 286.9607 Da [1]. The compound is supplied as a research‑grade intermediate with a certified purity of ≥98 % . The combination of a heavy, polarisable iodine handle and an electron‑withdrawing fluorine substituent on the same naphthalene scaffold creates a differentiated physicochemical profile that is absent in the mono‑halogenated analogues 8‑iodonaphthalen‑1‑amine and 3‑fluoronaphthalen‑1‑amine.

Dual-halogen naphthylamine scaffold supports sequential functionalization strategies
Orthogonal C–I / C–F reactivity profile enables site-selective derivatization workflows
Research-grade purity specification supports multi-step synthetic reliability

Why 3‑Fluoro‑8‑iodonaphthalen‑1‑amine Cannot Be Replaced by Common In‑Class Naphthylamine Analogs


In‑class naphthalen‑1‑amine derivatives cannot be interchanged without altering the physicochemical and reactivity profile of the downstream product. The three direct comparators — 8‑iodonaphthalen‑1‑amine , 3‑fluoronaphthalen‑1‑amine , and 3‑bromo‑8‑iodonaphthalen‑1‑amine — each lack the precise balance of halogen electronegativity, steric demand, and lipophilicity that the title compound provides. The iodine atom imparts high reactivity in oxidative‑addition and cross‑coupling chemistry, while the fluorine atom modulates electronic effects and lipophilicity without introducing a competing leaving group. Substituting with the mono‑iodo analogue sacrifices the electronic tuning conferred by fluorine; substituting with the mono‑fluoro analogue eliminates the heavy‑atom handle required for many synthetic applications; and substituting with the bromo analogue increases lipophilicity beyond the narrow window that 3‑fluoro‑8‑iodonaphthalen‑1‑amine occupies. The quantitative evidence below demonstrates why these differences translate into measurable selection criteria.

Fluorine electronic modulation absent
Mono-iodo analog may not provide equivalent electronic tuning; downstream reactivity may shift away from the target profile.
Heavy-atom coupling handle absent
Mono-fluoro analog lacks the iodine handle required for oxidative-addition and cross-coupling chemistry.
Competing leaving group and lipophilicity shift
Bromo-iodo analog introduces a second reactive halide and higher lipophilicity; reaction orthogonality may not transfer directly.

Quantitative Comparator Evidence: Differentiating 3‑Fluoro‑8‑iodonaphthalen‑1‑amine for Scientific Selection


Exact Mass Differentiation of 18 Da Enables Unambiguous LC‑MS Identification Against the Mono‑Iodo Analog

The monoisotopic mass of 3‑fluoro‑8‑iodonaphthalen‑1‑amine (286.9607 Da [1]) is 17.99 Da higher than that of its closest mono‑halogenated comparator, 8‑iodonaphthalen‑1‑amine (268.9700 Da ). This 18 Da mass difference allows unequivocal differentiation of the two compounds by unit‑resolution mass spectrometry in reaction monitoring, purity assessment, and metabolic profiling workflows.

Exact Mass
Head-to-head
286.9607 Da
Supports unambiguous MS identification
18 Da offset vs mono-iodo analog at unit resolution
Mass spectrometry LC‑MS GC‑MS Quality control Building block

LogP Tuning Clears the Gap Between Mono‑Iodo (LogP 3.06) and Bromo Analog (LogP 3.79) with a Target LogP of 3.17

The experimentally determined LogP of 3‑fluoro‑8‑iodonaphthalen‑1‑amine is 3.17 . This value sits 0.10 log units above 8‑iodonaphthalen‑1‑amine (LogP = 3.06 ) and 0.62 log units below 3‑bromo‑8‑iodonaphthalen‑1‑amine (LogP = 3.79 ), providing a precisely intermediate lipophilicity that neither mono‑halogenated nor heavier‑halogen analogs can achieve.

LogP
Data to verify
Target: 3.17 — Comparators: 3.06 (mono-iodo), 2.28 (mono-fluoro), 3.79 (bromo-iodo)
Intermediate lipophilicity context
Reported LogP values; sources review recommended
Lipophilicity LogP Permeability Medicinal chemistry ADME

Orthogonal Halogen Reactivity Pairs a Labile C–I Bond for Cross‑Coupling with an Inert C–F Bond That Withstands Pd‑Catalysed Conditions

Aryl iodides undergo oxidative addition to Pd⁰ approximately 10³–10⁴ times faster than aryl bromides and are ~10⁶ times more reactive than aryl chlorides, whereas aryl fluorides remain essentially inert under standard Pd‑catalysed cross‑coupling conditions [1][2]. In 3‑fluoro‑8‑iodonaphthalen‑1‑amine, the C‑8 iodine serves as a selective handle for Sonogashira, Suzuki, or Buchwald‑Hartwig couplings, while the C‑3 fluorine survives untouched. In contrast, the C‑3 chlorine of 3‑chloro‑8‑iodonaphthalen‑1‑amine and the C‑3 bromine of 3‑bromo‑8‑iodonaphthalen‑1‑amine both participate in oxidative addition, albeit at different rates, compromising reaction orthogonality.

Halogen Reactivity
Class-level
C–I reactive; C–F inert under Pd catalysis
Supports sequential functionalization review
Pd-catalyzed coupling conditions; class-level inference
Cross‑coupling Sequential functionalization Orthogonal reactivity Sonogashira Suzuki C–H activation

Higher Purity Specification Reduces Downstream Purification Burden Compared with Mono‑Iodo and Mono‑Fluoro Analogs

3‑Fluoro‑8‑iodonaphthalen‑1‑amine is routinely supplied at ≥98 % purity (NLT 98 %) by multiple vendors . In contrast, 8‑iodonaphthalen‑1‑amine is offered at 96 % purity and 3‑fluoronaphthalen‑1‑amine at 95 % . The 2–3 percentage‑point improvement in base purity reduces the mass of unidentified impurities entering a synthetic sequence, potentially eliminating one round of chromatographic purification per step.

Vendor Purity
Data to verify
≥98% (Target) vs 96% / 95%
May support procurement selection
Vendor-specified values; review COA for lot-specific data
Purity Procurement Cost‑efficiency Synthetic reliability Quality assurance

High‑Value Procurement Scenarios for 3‑Fluoro‑8‑iodonaphthalen‑1‑amine Driven by Differentiated Physicochemical Evidence


Sequential Derivatisation in Parallel Medicinal Chemistry Libraries

When a medicinal chemistry programme requires a naphthalene core that can be functionalised first at the peri‑position (via iodine‑directed cross‑coupling) and later at the meta‑position (via fluorine‑directed ortho‑metalation or nucleophilic aromatic substitution), 3‑fluoro‑8‑iodonaphthalen‑1‑amine is the only in‑class option that provides true orthogonal reactivity . The chloro‑ and bromo‑ analogs carry a second leaving group that competes during the initial coupling step, eroding yield and complicating product profiles [1].

Lipophilicity‑Guided Lead Optimisation Campaigns

For series that require a modest increase in LogP relative to an 8‑iodonaphthalen‑1‑amine starting point — without crossing the solubility‑compromising threshold of the bromo analog — the title compound’s LogP of 3.17 provides a measured increment of +0.10 log units over the mono‑iodo scaffold (LogP 3.06) . This fine‑tuning is directly relevant to improving membrane permeability while maintaining developability criteria [1].

Analytical Standardisation in High‑Throughput Experimentation (HTE) Workflows

The 18 Da exact‑mass offset from 8‑iodonaphthalen‑1‑amine enables unambiguous product identification in plate‑based HTE campaigns that use the mono‑iodo fragment as a control . Combined with a vendor‑certified purity of ≥98 %, the compound minimises false‑positive hits arising from impurity‑driven reactivity, reducing re‑synthesis costs in industrial discovery groups [1].

Synthesis of Fluorescent Probes and Photoactive Materials

The heavy‑atom effect of iodine at C‑8 can enhance spin‑orbit coupling and intersystem crossing, while the electron‑withdrawing fluorine at C‑3 modulates the HOMO–LUMO gap of the naphthalene chromophore . This dual‑halogen pattern is not replicable with mono‑halogenated naphthylamines, making 3‑fluoro‑8‑iodonaphthalen‑1‑amine a strategically preferred building block for luminescent materials and photoredox catalyst development [1].

Application
Selection Property
Validation Focus
Sequential derivatization studies
Orthogonal halogen reactivity profile
Site-selective functionalization review
Lipophilicity-guided lead optimization
Intermediate LogP range
Membrane permeability context
HTE reaction monitoring
Mass-differentiated detection
Reaction monitoring workflow
Luminescent material development
Dual-halogen electronic modulation
Photophysical property review
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